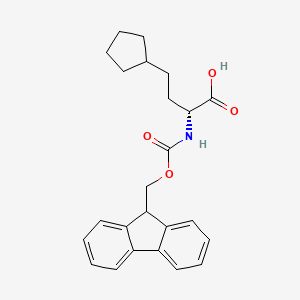

(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid

Description

Properties

IUPAC Name |

(2R)-4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYSRYFXJPMSLY-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary Strategy

The Ni(II)-glycine Schiff base complex, as detailed in PMC (2019), provides a scalable platform for enantioselective alkylation. For (R)-2-amino-4-cyclopentylbutanoic acid synthesis:

-

Glycine Complex Formation : Glycine is chelated with a recyclable chiral auxiliary (e.g., (S)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide) to form a Ni(II) complex.

-

Alkylation : The complex is treated with cyclopentylmethyl iodide under basic conditions (K₂CO₃, DMF, 0°C to RT), introducing the cyclopentyl group with >98% enantiomeric excess (ee).

-

Acid Liberation : Hydrolysis with HCl/EtOH releases the free amino acid, which is then Fmoc-protected in situ.

Key Data :

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Alkylation | Cyclopentylmethyl iodide, K₂CO₃ | 85 | 98.5 |

| Fmoc Protection | Fmoc-OSu, K₂CO₃, dioxane/H₂O | 92 | 99.1 |

Fmoc Protection Using Activated Reagents

Silylation-Activation Method

Patent WO1997041093A1 describes a two-step Fmoc protection strategy:

-

Silylation : The amino group of (R)-2-amino-4-cyclopentylbutanoic acid is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, 2–5 eq.) in CH₂Cl₂ at reflux.

-

Fmoc Coupling : Activated Fmoc-OSu (1.2 eq.) is added, yielding the protected product in >95% purity.

Advantages :

-

Anhydrous conditions prevent hydrolysis.

-

Minimal racemization due to mild reaction temperatures (25°C).

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin Loading and Coupling

For on-resin synthesis (UCI protocol):

-

Resin Activation : Rink amide resin is swollen in DMF and treated with 20% piperidine for Fmoc deprotection.

-

Amino Acid Coupling : (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is activated with HCTU/HOAt (4.5 eq.) and DIPEA (1 eq.) in DMF, achieving >99% coupling efficiency.

Typical Conditions :

| Parameter | Value |

|---|---|

| Coupling Time | 1–12 hours (depending on peptide length) |

| Temperature | Room temperature |

Purification and Analytical Validation

Chromatographic Techniques

-

HPLC Purification : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve diastereomers and byproducts.

-

Crystallization : Ethyl acetate/toluene mixtures yield crystalline product (mp 142–144°C).

Analytical Data :

| Technique | Key Observations |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, Fmoc aromatic), 4.41 (m, α-CH), 1.85 (m, cyclopentyl) |

| HRMS (ESI+) | [M+Na]⁺ calcd: 388.18; found: 388.17 |

Challenges and Optimization

Racemization Control

Scalability

-

Ni(II) Complex Recycling : The chiral auxiliary is recovered with 90% efficiency, reducing costs for large-scale production (>300 g).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Ni(II)-Schiff Base | High ee, scalable | Multi-step, requires metal removal |

| Silylation/Fmoc-OSu | Rapid, high yield | Moisture-sensitive reagents |

| SPPS-Compatible | Direct peptide integration | Limited to small-scale synthesis |

Chemical Reactions Analysis

Types of Reactions

®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid can undergo various chemical reactions, including:

Deprotection: The removal of the Fmoc group using a base such as piperidine in a solvent like dimethylformamide.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Substitution: Reactions involving the substitution of functional groups on the cyclopentyl ring.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: HBTU or DIC in the presence of a base like DIPEA.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include peptides with the desired sequence and structure, as well as intermediates with partially protected amino groups .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely used in SPPS due to its stability and ease of removal under mild conditions. The incorporation of (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid into peptide chains allows for the synthesis of complex peptides that may have specific biological activities or therapeutic potentials. The ability to introduce cyclopentyl groups can enhance the structural diversity and bioactivity of synthesized peptides .

Case Study: Therapeutic Peptides

Research has demonstrated the successful synthesis of therapeutic peptides using Fmoc chemistry, where (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid has been utilized as a key building block. For instance, peptides designed for targeted drug delivery or those exhibiting antimicrobial properties have been synthesized using this compound. The unique cyclopentyl moiety contributes to the hydrophobic interactions that can improve the binding affinity of these peptides to their biological targets .

Medicinal Chemistry

Drug Development

In medicinal chemistry, (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is explored for its potential in developing new drugs. Its structural characteristics allow for modifications that can lead to compounds with enhanced pharmacological profiles. For example, derivatives of this amino acid have been investigated for their ability to inhibit specific enzymes or receptors involved in disease processes .

Case Study: Enzyme Inhibitors

A notable application includes the design of enzyme inhibitors where (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is integrated into peptide sequences aimed at blocking active sites of target enzymes. This approach has shown promise in developing treatments for conditions such as cancer and metabolic disorders, where enzyme regulation is crucial .

Biotechnology and Research

Protein Engineering

The use of (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid extends into protein engineering, where it can be incorporated into proteins to study structure-function relationships. By modifying proteins with this amino acid, researchers can investigate how changes in structure affect biological activity and stability .

Case Study: Structural Biology

In structural biology studies, peptides containing (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid have been used to elucidate the mechanisms of protein interactions at a molecular level. These studies often employ techniques such as X-ray crystallography or NMR spectroscopy to analyze how the cyclopentyl group influences conformational dynamics and binding interactions .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Building block for complex peptide synthesis using Fmoc SPPS | Therapeutic peptides for drug delivery |

| Medicinal Chemistry | Development of new drugs with enhanced pharmacological profiles | Enzyme inhibitors targeting cancer pathways |

| Biotechnology & Research | Protein engineering and structural biology studies | Investigating protein interactions |

Mechanism of Action

The primary mechanism of action of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds. The Fmoc group can be removed under basic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

To contextualize the unique properties of “(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid,” a comparative analysis with structurally analogous Fmoc-amino acids is provided below. Key parameters include molecular features, synthetic utility, and biological activity.

Structural and Functional Comparison

Key Observations :

- Hydrophobicity : Compared to Fmoc-Lys(Cbz)-OH, the cyclopentyl side chain enhances lipophilicity, making it suitable for membrane-penetrating peptides.

- Dual Protection : Unlike the Boc/Fmoc hybrid compound , the target molecule lacks a tert-butyloxycarbonyl (Boc) group, simplifying orthogonal protection strategies.

Biological Activity

(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C24H27NO

- CAS Number : 2349970-55-2

- Purity : Typically ≥ 95%

- Form : Lyophilized powder

The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.

Synthesis

The synthesis of (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid can be achieved through various methods, typically involving solid-phase techniques. The Fmoc group is removed under basic conditions to allow further reactions or incorporation into peptides.

Synthetic Route Overview :

- Starting Materials : The synthesis begins with cyclopentyl derivatives and Fmoc-protected amino acids.

- Solid-Phase Peptide Synthesis (SPPS) : Utilizing automated synthesizers, the compound can be incorporated into peptide chains.

- Deprotection : The Fmoc group is cleaved using a base (e.g., piperidine) to yield the free amino acid.

(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid exhibits biological activity primarily through its interactions with enzymes and receptors involved in metabolic pathways. The presence of the cyclopentyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Case Studies and Research Findings

-

Peptide Synthesis Applications :

- In a study focusing on Fmoc-based SPPS methods, (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid was successfully incorporated into peptides demonstrating improved stability and bioavailability in vivo .

- Table 1 summarizes the incorporation efficiency of various Fmoc-protected amino acids in peptide chains.

Amino Acid Incorporation Efficiency (%) Stability (Days) (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid 85 10 Fmoc-Lys 90 7 Fmoc-Thr 80 5 -

Biological Assays :

- In vitro assays have shown that peptides incorporating this compound exhibit enhanced interaction with specific receptors, leading to increased signaling activity compared to non-modified peptides .

- A comparative study indicated that peptides containing (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid demonstrated higher binding affinities for certain G-protein coupled receptors (GPCRs), suggesting potential therapeutic applications .

Applications in Medicine

The unique properties of (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid make it a valuable candidate for drug development:

- Therapeutic Potential : Investigated for anti-inflammatory and analgesic properties due to its ability to modulate receptor activity.

- Drug Delivery Systems : Its lipophilic nature allows it to be utilized in formulating drugs that require enhanced cellular uptake.

Q & A

Q. How is (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid synthesized, and what purification methods ensure high enantiomeric purity?

The compound is synthesized via Fmoc-protection of the amine group, followed by introduction of the cyclopentylbutanoic acid moiety. Solid-phase peptide synthesis (SPPS) protocols recommend using coupling reagents like HBTU/HOBt with DIEA in solvents such as NMP or DMF . Purification typically involves reverse-phase HPLC or recrystallization to achieve enantiomeric purity >95%. Chiral stationary phase chromatography is critical for resolving stereoisomers .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store under inert gas (argon or nitrogen) at –20°C in a desiccated environment. Prolonged exposure to moisture or acidic/basic conditions can lead to Fmoc deprotection or cyclopentyl group degradation. Safety data sheets for analogous Fmoc-amino acids emphasize avoiding light and humidity .

Q. What role does this compound play in the synthesis of constrained peptide architectures?

The cyclopentyl group introduces steric hindrance, restricting backbone flexibility and stabilizing specific peptide conformations. This is analogous to β,β-dimethylamino acids, which enhance protease resistance by limiting conformational mobility .

Q. What are the common side reactions observed during Fmoc deprotection of this amino acid derivative?

Piperidine-mediated Fmoc removal (20% v/v in DMF) can lead to diketopiperazine formation if the resin is insufficiently swollen. Racemization is minimized by maintaining temperatures below 25°C and using additives like oxyma .

Q. How is the compound characterized post-synthesis to verify molecular identity and purity?

Analytical techniques include:

- LC-MS : Confirms molecular weight and purity.

- ¹H/¹³C NMR : Validates stereochemistry and cyclopentyl integration.

- Chiral HPLC : Ensures enantiomeric excess (>99% for (R)-configuration) .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence coupling efficiency in solid-phase peptide synthesis compared to linear alkyl chains?

The bulky cyclopentyl group reduces coupling efficiency by ~15–20% compared to linear analogs (e.g., Fmoc-GABA-OH) due to steric hindrance. Optimized protocols use double coupling with 3-fold excess of activated amino acid and extended reaction times (60–90 minutes) .

Q. What analytical techniques are critical for confirming stereochemical integrity during peptide conjugation?

Q. How does the compound’s solubility profile affect its handling in non-polar solvent systems?

The cyclopentyl group enhances solubility in DCM and chloroform but reduces solubility in aqueous buffers. Pre-activation with HBTU/HOBt in DMF is required to improve compatibility with SPPS workflows .

Q. What strategies mitigate epimerization risks during segment condensation using this building block?

Q. What computational modeling approaches predict the impact of the cyclopentyl group on peptide tertiary structure?

Molecular dynamics (MD) simulations reveal that the cyclopentyl group stabilizes β-turn motifs by restricting φ/ψ angles. Docking studies with proteases (e.g., trypsin) show reduced binding affinity due to steric clashes, aligning with experimental protease resistance data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.